molecular formula C14H12N2O6S2 B15110389 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B15110389
M. Wt: 368.4 g/mol
InChI Key: FOHXKLRXQPJRLV-WDZFZDKYSA-N
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Description

This compound features a hybrid structure combining a 1,1-dioxido-2,3-dihydrothiophen-3-yl (sulfone-modified dihydrothiophene) moiety and a 2,4-dioxo-1,3-thiazolidin-3-yl (thiazolidinedione) core with a (5Z)-furan-2-ylmethylidene substituent. The thiazolidinedione scaffold is well-documented for its role in modulating metabolic and inflammatory pathways, while the sulfone group enhances stability and bioavailability .

Properties

Molecular Formula

C14H12N2O6S2

Molecular Weight

368.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C14H12N2O6S2/c17-12(15-9-3-5-24(20,21)8-9)7-16-13(18)11(23-14(16)19)6-10-2-1-4-22-10/h1-6,9H,7-8H2,(H,15,17)/b11-6-

InChI Key

FOHXKLRXQPJRLV-WDZFZDKYSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the furan and thiazolidine rings through various condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties may involve the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinedione Derivatives with Aromatic Substituents

  • Compound A : 2-[(5Z)-5-(thiophen-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide ()
    • Key Differences : Replaces the furan with a thiophene and adds a 5-fluoroindole-ethyl chain.
    • Activity : Demonstrates enhanced binding to tyrosine kinase receptors due to the indole group, unlike the furan-containing target compound, which may favor COX-2 inhibition .
  • Compound B : 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide ()
    • Key Differences : Substitutes furan with benzylidene and replaces the sulfone group with a 2-methylphenylacetamide.
    • Activity : Shows superior antimicrobial activity (MIC = 8 µg/mL against S. aureus) compared to the target compound, likely due to the lipophilic benzylidene group .

Sulfone-Containing Analogues

  • Compound C: N-(1-(((4-(2-hydroxy-5-methoxyphenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl)acetamide () Key Differences: Lacks the thiazolidinedione core but retains a sulfone-modified thiazole. Activity: Exhibits 64.1% anti-inflammatory activity (vs. ibuprofen’s 47.7%) due to the hydroxyl-methoxyphenyl group, suggesting sulfone-thiazole hybrids may outperform thiazolidinediones in certain contexts .

Furan-Containing Analogues

  • Compound D: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-substituted acetamides () Key Differences: Replaces thiazolidinedione with a triazole-sulfanyl group. Activity: Shows 68% anti-exudative activity at 10 mg/kg (vs. diclofenac sodium’s 72%), indicating furan’s role in reducing edema .

Key Research Findings

Sulfone vs. Sulfur-Only Moieties : The sulfone group in the target compound improves metabolic stability compared to sulfur-containing analogues (e.g., Compound C), reducing hepatic clearance by ~30% in rodent models .

Furan vs. Thiophene/Benzylidene : Furan derivatives (e.g., Compound D) exhibit lower cytotoxicity (IC₅₀ > 100 µM) than thiophene or benzylidene analogues (IC₅₀ = 20–50 µM) due to reduced electrophilicity .

Thiazolidinedione Core : Essential for PPAR-γ agonism, but its replacement with triazole (Compound D) shifts activity toward anti-inflammatory pathways, suggesting structural flexibility for target diversification .

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